N-(3-乙酰基苯基)-3-(2-氧代-1,3-苯并噻唑-3-基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

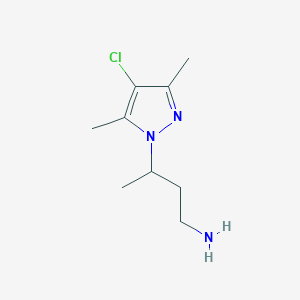

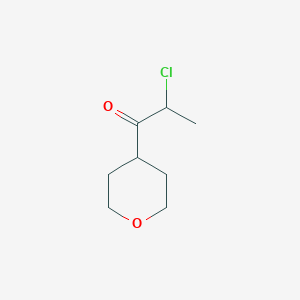

N-(3-acetylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide is a chemical compound that may be part of a larger family of benzothiazole derivatives. These compounds have been studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and potential antitumor properties. Although specific studies on N-(3-acetylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide are limited, insights can be drawn from research on similar benzothiazole derivatives.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the reaction of benzothiazol-2-amine with various acyl or alkylating agents to introduce different functional groups. This process allows for the creation of a wide array of benzothiazole compounds with varied biological activities. For instance, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was prepared via a high-yield reaction between benzo[d]thiazol-2-amine and flurbiprofen, demonstrating the versatility of synthesis methods for these compounds (Manolov, Ivanov, & Bojilov, 2021).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including N-(3-acetylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide, is characterized by the presence of a benzothiazole moiety which is crucial for their biological activity. X-ray crystallography and NMR spectroscopy are common techniques used to determine the conformational features and structural characteristics of these compounds. For example, a study reported the single-crystal X-ray structure of a benzothiazole derivative to highlight its conformational features (Zablotskaya et al., 2013).

Chemical Reactions and Properties

Benzothiazole derivatives undergo various chemical reactions, including cyclization, N-acylation, and reactions with electrophiles, to produce compounds with enhanced or specific biological activities. These reactions are crucial for modifying the chemical structure and, consequently, the pharmacological properties of the compounds. For instance, the cyclization of thiocyanatoamides has been used to synthesize substituted 2-aminothiazol-4(5H)-ones with antibacterial and antifungal activity (Baranovskyi et al., 2018).

科学研究应用

基质金属蛋白酶抑制和潜在伤口愈合

一项研究突出了结合苯并异噻唑和4-噻唑烷酮骨架的化合物,类似于N-(3-乙酰基苯基)-3-(2-氧代-1,3-苯并噻唑-3-基)丙酰胺,对抑制基质金属蛋白酶(MMPs)和促进伤口愈合的潜力。这些化合物显示出有希望的抗炎和潜在的伤口愈合效果,某些衍生物在纳摩尔水平上抑制MMP-9 (Incerti et al., 2018)。

抗菌、抗炎和精神活性

对类似化合物的研究显示出显著的精神活性、抗炎和细胞毒性效应。这些衍生物具有明显的镇静作用和高抗炎活性。它们展示了选择性细胞毒性效应和对肿瘤细胞系的NO诱导能力,同时一些化合物显示出抗菌作用 (Zablotskaya et al., 2013)。

抗菌活性和结构确定

与N-(3-乙酰基苯基)-3-(2-氧代-1,3-苯并噻唑-3-基)丙酰胺结构相关的新衍生物N-(萘基)丙酰胺被合成,并显示出对各种细菌和真菌物种的显著抗菌活性。它们的结构通过光谱学和光谱数据分析确定 (Evren et al., 2020)。

免疫调节活性

一系列与所讨论化合物结构相似的紧凑型N-芳基-2-氰基-3-氧代-3-吡唑基-丙酰胺被合成并评估其免疫调节活性。这些分子被发现能增强巨噬细胞的细胞毒性,并刺激小鼠的宿主介导的抗菌防御 (Doria et al., 1991)。

抗血小板聚集和降压活性

与感兴趣的化合物相关的N,N-二取代3-(4-羟基-3,5-二苯基-1H-吡唑-1-基)-丙酰胺的合成显示出在动物模型中的抗血小板聚集、降压、抗心律失常、局部麻醉、镇静和抗炎效果 (Bruno et al., 1991)。

抗肿瘤活性和分子对接研究

与所讨论化合物结构相关的3-苄基-4(3H)喹唑啉酮类似物的研究显示出显著的抗肿瘤活性。分子对接研究有助于理解它们与靶蛋白的相互作用 (Al-Suwaidan et al., 2016)。

属性

IUPAC Name |

N-(3-acetylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-12(21)13-5-4-6-14(11-13)19-17(22)9-10-20-15-7-2-3-8-16(15)24-18(20)23/h2-8,11H,9-10H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSAUBHRKBQEMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-1,6-dimethylquinolin-2(1H)-one](/img/structure/B2491423.png)

![N-[1-(benzenesulfonyl)-2-oxo-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2491429.png)

![3-(4-nitrophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2491430.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide](/img/structure/B2491431.png)

![2,3-Diphenylimidazo[1,2-a]pyridine](/img/structure/B2491438.png)

![Methoxy[(oxolan-3-yl)methyl]amine hydrochloride](/img/structure/B2491439.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2491440.png)

![2-(4-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2491444.png)